N-(4-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure-Activity Relationship (SAR)
A study by Meurer et al. (2005) delved into the synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists, which included compounds with a structural resemblance to N-(4-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide. The research highlighted the preparation of analogs as potent and selective hCB1 inverse agonists, describing their synthesis and biological activities (Meurer et al., 2005).
Antihyperlipidemic Activity
Al-Qirim et al. (2012) synthesized a new series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides and evaluated their in vivo antihyperlipidemic activity in rats. The study demonstrated the lipid-lowering potential of these compounds, suggesting their application in treating hyperlipidemia and coronary heart diseases (Al-Qirim et al., 2012).
β-Amyloid Aggregation Inhibition
Choi et al. (2003) reported the synthesis of a benzofuran derivative with potent β-amyloid aggregation inhibitory activity, highlighting the compound's potential in Alzheimer's disease research (Choi et al., 2003).
Antimicrobial Screening
Idrees et al. (2019) synthesized a series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and screened them for antimicrobial activity, showing significant inhibition on various bacterial strains. This research points to the potential of benzofuran-2-carboxamide derivatives in developing new antimicrobial agents (Idrees et al., 2019).
Neuroprotective and Antioxidant Effects
Cho et al. (2015) explored the neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Their findings indicate that certain substitutions on the benzofuran moiety enhance neuroprotective action against excitotoxic damage, suggesting applications in neurological disorder treatments (Cho et al., 2015).
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-14-9-11-15(12-10-14)23-21(26)19-18(16-7-3-4-8-17(16)27-19)24-20(25)13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPDQJMTYADGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.